molecular formula C11H11ClN2O2S B7943110 3-(2-Aminoethyl)-5-(4-chlorophenyl)thiazolidine-2,4-dione

3-(2-Aminoethyl)-5-(4-chlorophenyl)thiazolidine-2,4-dione

Cat. No.: B7943110
M. Wt: 270.74 g/mol
InChI Key: HOKXJBSEOXXYHC-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-(4-chlorophenyl)thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, a chlorophenyl group, and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-(4-chlorophenyl)thiazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The aminoethyl group is introduced through a subsequent reaction with ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-(4-chlorophenyl)thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Aminoethyl)-5-(4-chlorophenyl)thiazolidine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-(4-chlorophenyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione: Lacks the chlorophenyl group, resulting in different chemical properties.

    3-(2-Aminoethyl)-5-(4-methylphenyl)thiazolidine-2,4-dione: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.

Uniqueness

3-(2-Aminoethyl)-5-(4-chlorophenyl)thiazolidine-2,4-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-aminoethyl)-5-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c12-8-3-1-7(2-4-8)9-10(15)14(6-5-13)11(16)17-9/h1-4,9H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKXJBSEOXXYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=O)N(C(=O)S2)CCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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